Cas no 2229687-53-8 (5-(4-fluorophenyl)-2-methoxypent-4-enoic acid)

5-(4-Fluorophenyl)-2-methoxypent-4-enoic acid is a fluorinated organic compound featuring a phenyl ring substituted with a fluorine atom at the para position, along with a methoxy group and a carboxylic acid functionality. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the fluorophenyl moiety enhances metabolic stability and binding affinity in target compounds, while the methoxy and carboxylic acid groups offer additional sites for further functionalization. Its well-defined chemical properties and high purity make it suitable for research applications requiring precise structural modifications.
5-(4-fluorophenyl)-2-methoxypent-4-enoic acid structure
2229687-53-8 structure
商品名:5-(4-fluorophenyl)-2-methoxypent-4-enoic acid
CAS番号:2229687-53-8
MF:C12H13FO3
メガワット:224.228227376938
CID:6019681
PubChem ID:165882405

5-(4-fluorophenyl)-2-methoxypent-4-enoic acid 化学的及び物理的性質

名前と識別子

    • 5-(4-fluorophenyl)-2-methoxypent-4-enoic acid
    • EN300-1811635
    • 2229687-53-8
    • インチ: 1S/C12H13FO3/c1-16-11(12(14)15)4-2-3-9-5-7-10(13)8-6-9/h2-3,5-8,11H,4H2,1H3,(H,14,15)/b3-2+
    • InChIKey: WMANVGCWWIRQRU-NSCUHMNNSA-N
    • ほほえんだ: FC1C=CC(=CC=1)/C=C/CC(C(=O)O)OC

計算された属性

  • せいみつぶんしりょう: 224.08487243g/mol
  • どういたいしつりょう: 224.08487243g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 46.5Ų

5-(4-fluorophenyl)-2-methoxypent-4-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1811635-0.1g
5-(4-fluorophenyl)-2-methoxypent-4-enoic acid
2229687-53-8
0.1g
$993.0 2023-09-19
Enamine
EN300-1811635-0.25g
5-(4-fluorophenyl)-2-methoxypent-4-enoic acid
2229687-53-8
0.25g
$1038.0 2023-09-19
Enamine
EN300-1811635-2.5g
5-(4-fluorophenyl)-2-methoxypent-4-enoic acid
2229687-53-8
2.5g
$2211.0 2023-09-19
Enamine
EN300-1811635-5g
5-(4-fluorophenyl)-2-methoxypent-4-enoic acid
2229687-53-8
5g
$3273.0 2023-09-19
Enamine
EN300-1811635-10.0g
5-(4-fluorophenyl)-2-methoxypent-4-enoic acid
2229687-53-8
10g
$4852.0 2023-05-26
Enamine
EN300-1811635-5.0g
5-(4-fluorophenyl)-2-methoxypent-4-enoic acid
2229687-53-8
5g
$3273.0 2023-05-26
Enamine
EN300-1811635-0.05g
5-(4-fluorophenyl)-2-methoxypent-4-enoic acid
2229687-53-8
0.05g
$948.0 2023-09-19
Enamine
EN300-1811635-0.5g
5-(4-fluorophenyl)-2-methoxypent-4-enoic acid
2229687-53-8
0.5g
$1084.0 2023-09-19
Enamine
EN300-1811635-1.0g
5-(4-fluorophenyl)-2-methoxypent-4-enoic acid
2229687-53-8
1g
$1129.0 2023-05-26
Enamine
EN300-1811635-1g
5-(4-fluorophenyl)-2-methoxypent-4-enoic acid
2229687-53-8
1g
$1129.0 2023-09-19

5-(4-fluorophenyl)-2-methoxypent-4-enoic acid 関連文献

5-(4-fluorophenyl)-2-methoxypent-4-enoic acidに関する追加情報

Introduction to 5-(4-fluorophenyl)-2-methoxypent-4-enoic acid (CAS No. 2229687-53-8)

5-(4-fluorophenyl)-2-methoxypent-4-enoic acid, identified by its Chemical Abstracts Service (CAS) number 2229687-53-8, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a conjugated enone system with a fluoro-substituted aromatic ring and a methoxy group on the pentanoic acid backbone, has garnered attention due to its structural complexity and potential biological activities. The presence of the fluorine atom at the para position of the phenyl ring enhances its electronic properties, influencing both its reactivity and interactions with biological targets.

The compound’s structure, characterized by a pentaenoic acid moiety, positions it as a versatile intermediate in organic synthesis. The double bond in the enone system allows for various chemical transformations, including Michael additions, aldol reactions, and cyclizations, making it a valuable building block for constructing more complex molecules. In recent years, there has been growing interest in developing novel synthetic pathways to optimize the production of this compound, leveraging advanced catalytic systems and green chemistry principles to improve yield and reduce environmental impact.

From a pharmacological perspective, 5-(4-fluorophenyl)-2-methoxypent-4-enoic acid has shown promise in several preclinical studies. Its molecular framework suggests potential applications in the development of drugs targeting neurological disorders, inflammation, and metabolic diseases. The fluorine substituent, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the pharmacokinetic properties of drug candidates. Researchers have been exploring its derivatives as candidates for inhibiting enzymes involved in pain signaling and neurodegenerative pathways.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of this compound. Molecular docking studies have identified specific interactions between 5-(4-fluorophenyl)-2-methoxypent-4-enoic acid and target proteins, providing insights into its mechanism of action. These studies highlight its potential as a scaffold for designing small-molecule inhibitors with high specificity and low toxicity. Additionally, the compound’s ability to undergo photochemical reactions has opened new avenues for exploring photodynamic therapies, where light activation can enhance its therapeutic effects.

The synthesis of 5-(4-fluorophenyl)-2-methoxypent-4-enoic acid presents both challenges and opportunities. Traditional synthetic routes often involve multiple steps with moderate yields and require hazardous reagents. However, recent innovations in catalytic methods have led to more efficient protocols. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the fluoro-substituent with high precision. Furthermore, biocatalytic approaches using engineered enzymes have demonstrated the possibility of sustainable production at scale.

In conclusion, 5-(4-fluorophenyl)-2-methoxypent-4-enoic acid (CAS No. 2229687-53-8) represents a fascinating subject of study in medicinal chemistry. Its unique structural features offer numerous possibilities for drug development and material science applications. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly important role in advancing therapeutic interventions across various disease areas.

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